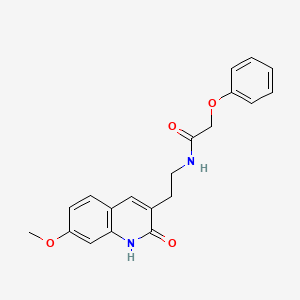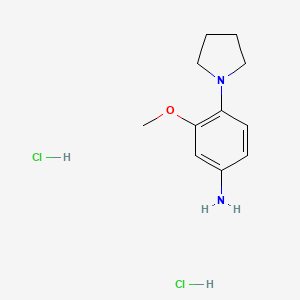
3-Methoxy-4-pyrrolidinoaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-pyrrolidinoaniline Dihydrochloride, with the CAS Number 1186663-17-1, is a chemical compound with a molecular weight of 265.18 . It is a white to brown or purple solid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-pyrrolidinoaniline Dihydrochloride is represented by the linear formula C11H18Cl2N2O . The InChI code for this compound is 1S/C11H16N2O.2ClH/c1-14-11-8-9 (12)4-5-10 (11)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methoxy-4-pyrrolidinoaniline Dihydrochloride is a white to brown or purple solid . It has a molecular weight of 265.18 and a linear formula of C11H18Cl2N2O . The compound is stored at +4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Agrochemicals and Medicinal Compounds
The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, involving 3-Methoxy-4-pyrrolidinoaniline dihydrochloride, highlights its utility in creating useful adducts for agrochemicals or medicinal compounds. This process demonstrates the chemical's role in generating intermediates for further pharmaceutical and agrochemical development (Ghelfi et al., 2003).
Functionalization for Drug Discovery
3-Methoxy-4-pyrrolidinoaniline dihydrochloride is instrumental in the functionalization of C(sp(3))-H bonds at the unactivated 3-position of proline derivatives. This process is vital for synthesizing cis-2,3-disubstituted pyrrolidines as single stereoisomers, directly affording primary amide derivatives with properties suitable for drug discovery applications. This showcases its potential in the development of novel pharmaceutical compounds (Affron et al., 2014).
Synthesis of Antitumor and Antibacterial Compounds
A general and efficient approach for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, which are part of the structure of AG-7352, a naphthyridine antitumor agent, and quinoline antibacterial compounds, has been described. This highlights its role in the synthesis of critical components for antitumor and antibacterial agents, demonstrating its significant impact on developing new treatments for cancer and bacterial infections (Kumar et al., 2003).
Metal Ion Sensing
The compound has shown promising applications in the development of Schiff base fluorescent probes for metal ion sensing. This application is crucial for environmental monitoring, medical diagnostics, and the development of sensors that can detect metal ions with high specificity and sensitivity. The ability to turn on/off fluorescence in the presence of specific metal ions illustrates its potential in creating sophisticated sensing devices (Hu et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGKAYMYFUQVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-pyrrolidinoaniline dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
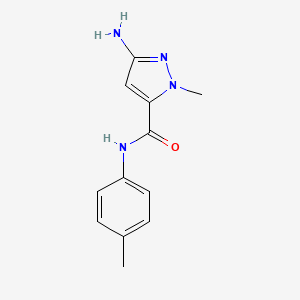
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2970888.png)
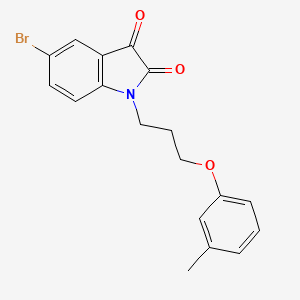
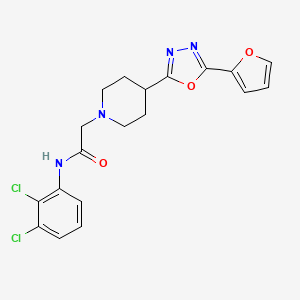
![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2970891.png)
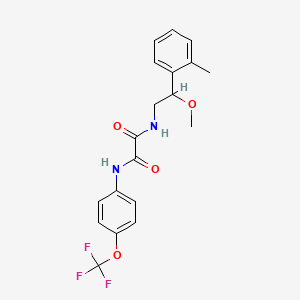
![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)
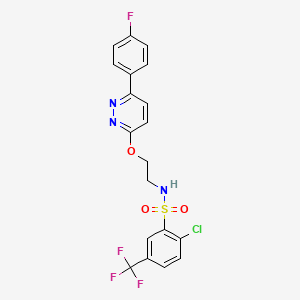

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2970899.png)
![7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2970903.png)
